![molecular formula C9H13NOS B14374839 2-Ethoxy-4,5,6,7-tetrahydrocyclopenta[d][1,3]thiazine CAS No. 89996-51-0](/img/structure/B14374839.png)
2-Ethoxy-4,5,6,7-tetrahydrocyclopenta[d][1,3]thiazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethoxy-4,5,6,7-tetrahydrocyclopenta[d][1,3]thiazine is a heterocyclic compound that belongs to the thiazine family. Thiazines are known for their diverse biological activities and are often explored for their potential medicinal applications. This compound, with its unique structure, has garnered interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-4,5,6,7-tetrahydrocyclopenta[d][1,3]thiazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a cyclopentanone derivative with ethoxyamine and sulfur sources under acidic or basic conditions. The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and cost-effectiveness. Large-scale synthesis often employs continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethoxy-4,5,6,7-tetrahydrocyclopenta[d][1,3]thiazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to its corresponding thiol or amine derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thiols or amines.
Aplicaciones Científicas De Investigación
2-Ethoxy-4,5,6,7-tetrahydrocyclopenta[d][1,3]thiazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-Ethoxy-4,5,6,7-tetrahydrocyclopenta[d][1,3]thiazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methoxy-4,5,6,7-tetrahydrocyclopenta[d][1,3]thiazine
- 2-Propoxy-4,5,6,7-tetrahydrocyclopenta[d][1,3]thiazine
- 2-Butoxy-4,5,6,7-tetrahydrocyclopenta[d][1,3]thiazine
Uniqueness
2-Ethoxy-4,5,6,7-tetrahydrocyclopenta[d][1,3]thiazine is unique due to its specific ethoxy group, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different solubility, stability, and interaction with biological targets, making it a valuable subject for research.
Propiedades
Número CAS |
89996-51-0 |
|---|---|
Fórmula molecular |
C9H13NOS |
Peso molecular |
183.27 g/mol |
Nombre IUPAC |
2-ethoxy-4,5,6,7-tetrahydrocyclopenta[d][1,3]thiazine |
InChI |
InChI=1S/C9H13NOS/c1-2-11-9-10-8-5-3-4-7(8)6-12-9/h2-6H2,1H3 |
Clave InChI |
JLOTXLFYISRYGY-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=NC2=C(CCC2)CS1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


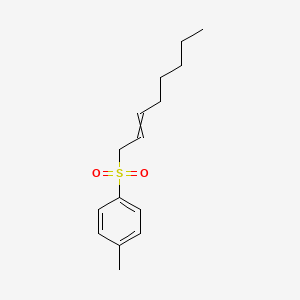
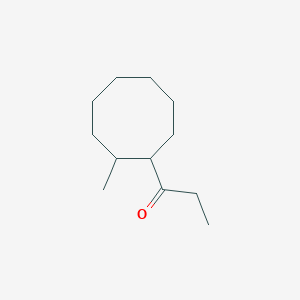
![N-[3-(Acetylsulfanyl)-2-methylpropanoyl]-N-(3-phenoxypropyl)glycine](/img/structure/B14374774.png)
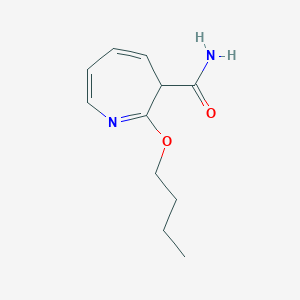
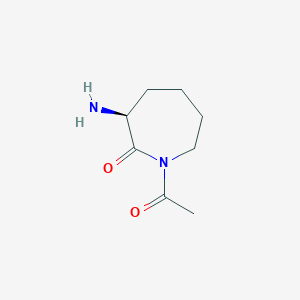
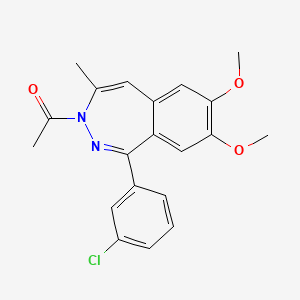
![4-{4-[(4-Bromo-2-formylphenoxy)methyl]phenoxy}benzonitrile](/img/structure/B14374790.png)
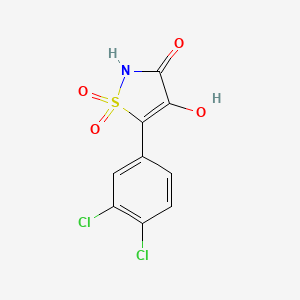
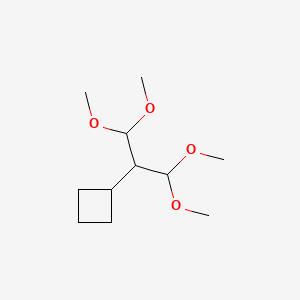
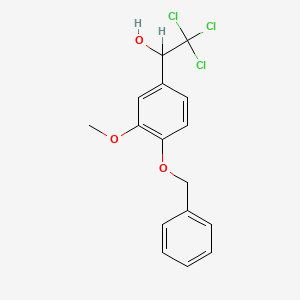

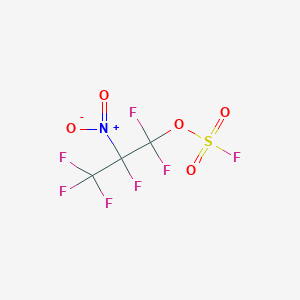
![N,N-Diethyl-N'-[(4E)-4-phenyl-4-(phenylimino)but-2-en-2-yl]urea](/img/structure/B14374832.png)
![1-[Cyclopropyl(phenyl)methyl]urea](/img/structure/B14374834.png)
